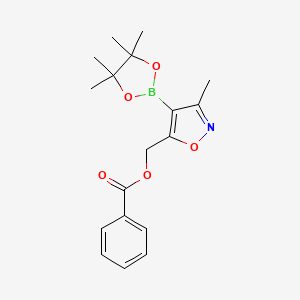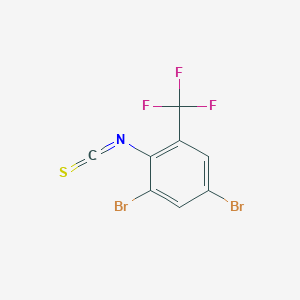
2,4-Dibromo-6-(trifluoromethyl)phenyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-6-(trifluoromethyl)phenyl isothiocyanate is an organic compound characterized by the presence of bromine, trifluoromethyl, and isothiocyanate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-(trifluoromethyl)phenyl isothiocyanate typically involves the reaction of 2,4-Dibromo-6-(trifluoromethyl)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The process generally involves:
- Dissolving 2,4-Dibromo-6-(trifluoromethyl)aniline in an appropriate solvent such as dichloromethane.
- Adding thiophosgene dropwise while maintaining the reaction mixture at a low temperature.
- Stirring the reaction mixture for a specified period to complete the reaction.
- Purifying the product through techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines, resulting in the formation of thiourea derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Addition Reactions: Amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted derivatives with different functional groups replacing the bromine atoms.
- Thiourea derivatives from addition reactions with amines.
- Various oxidation and reduction products depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2,4-Dibromo-6-(trifluoromethyl)phenyl isothiocyanate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-6-(trifluoromethyl)phenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This covalent modification can lead to the inhibition of enzyme activity or alteration of protein function. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in biochemical studies.
Comparación Con Compuestos Similares
- 2,4-Dibromo-6-(trifluoromethyl)phenol
- 2-(Trifluoromethyl)phenyl isothiocyanate
- (2,6-Dibromo-4-(trifluoromethyl)phenyl)boronic acid
Comparison: 2,4-Dibromo-6-(trifluoromethyl)phenyl isothiocyanate is unique due to the presence of both bromine and isothiocyanate groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a combination of high reactivity and stability, making it suitable for a wide range of chemical and biological studies.
Propiedades
Fórmula molecular |
C8H2Br2F3NS |
|---|---|
Peso molecular |
360.98 g/mol |
Nombre IUPAC |
1,5-dibromo-2-isothiocyanato-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2Br2F3NS/c9-4-1-5(8(11,12)13)7(14-3-15)6(10)2-4/h1-2H |
Clave InChI |
UTULJDYKPNGFJG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(F)(F)F)N=C=S)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


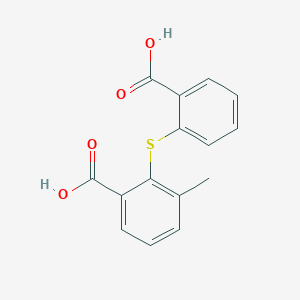
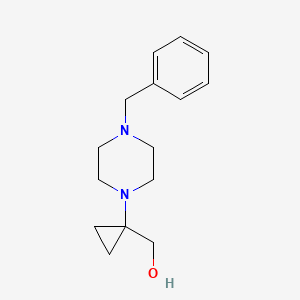
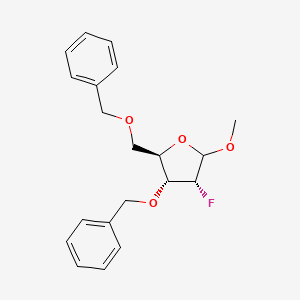
![Methyl 4'-(acetylamino)[1,1'-biphenyl]-3-carboxylate](/img/structure/B13921108.png)


![3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13921116.png)
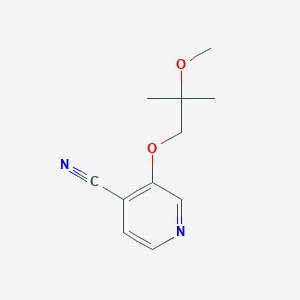
![2-(2-Ethylhexyl)-5,6-difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13921135.png)


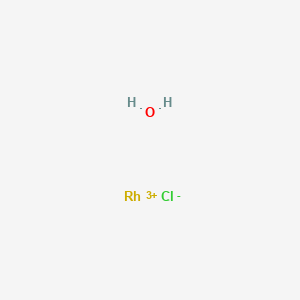
![5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride](/img/structure/B13921175.png)
